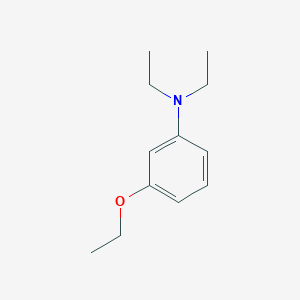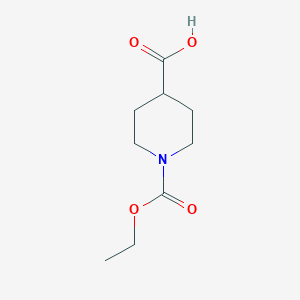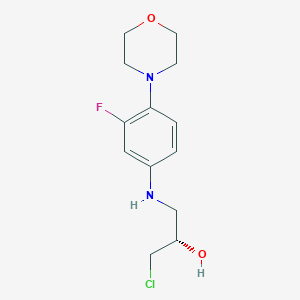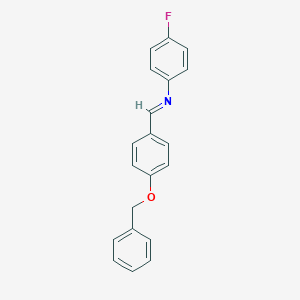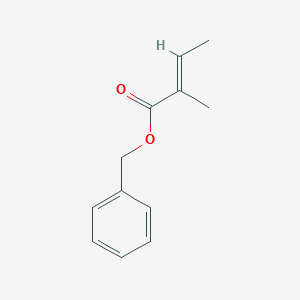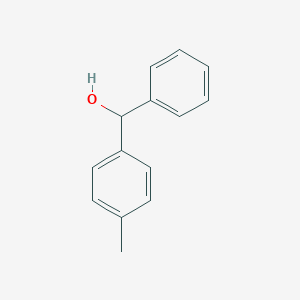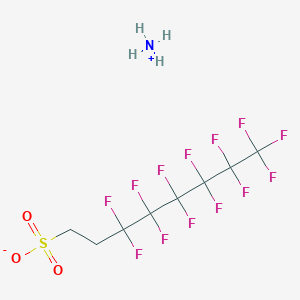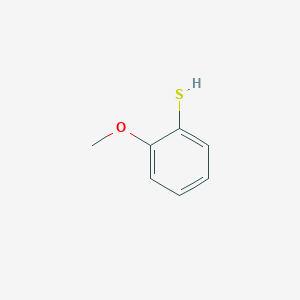![molecular formula C23H28ClN3O3 B042601 2-(4-clorofenoxi)-2-metil-N-[4-(4-propanilpiperazin-1-il)fenil]propanamida CAS No. 5508-47-4](/img/structure/B42601.png)
2-(4-clorofenoxi)-2-metil-N-[4-(4-propanilpiperazin-1-il)fenil]propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, also known as 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, is a useful research compound. Its molecular formula is C23H28ClN3O3 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el uso de marcos metal-orgánicos (MOF) funcionalizados con aminas, específicamente UiO-66-NH2, como un adsorbente eficiente para la eliminación de MCPA de soluciones acuosas . La rápida cinética de adsorción, la alta capacidad, la reutilización y la estabilidad química de UiO-66-NH2 lo hacen atractivo para la remediación ambiental.
- Los estudios han investigado el impacto del MCPA (la forma de ácido libre del éster metílico de la giberelina A7) en plantas acuáticas como Hydrilla verticillata. Los investigadores utilizaron biomarcadores morfo-anatómicos y fisiológicos para evaluar los riesgos ambientales .
- Las giberelinas, incluido el éster metílico de la giberelina A7, juegan un papel crucial en la promoción del crecimiento de las plantas. Resc atan mutantes enanos en guisante y maíz e inducen la floración en especies de roseta de días largos . Estos compuestos se consideran hormonas vegetales endógenas.
- Estudios recientes han identificado receptores de GA, componentes tempranos de la señalización de GA (como los represores DELLA y los activadores F-box), y el mecanismo molecular de la reprogramación de la transcripción mediada por DELLA. DELLAs integran múltiples vías de señalización para regular el desarrollo de las plantas en respuesta a señales internas y externas .
- Comprender la biosíntesis de las giberelinas, incluido el éster metílico de la giberelina A7, es crucial. Las enzimas implicadas en el metabolismo de GA y sus genes correspondientes se han caracterizado . Comparar las vías a través de plantas superiores, hongos y bacterias proporciona información sobre la producción de GA .
- El éster metílico de la giberelina A7 (GA 73) promueve el crecimiento de las plántulas en arroz enano y plántulas de pepino. Incluso a bajas dosis, tiene efectos significativos en el desarrollo de las plantas .
Adsorción y eliminación del ácido 2-metil-4-clorofenoxiacético (MCPA)
Evaluación de la toxicidad y evaluación del riesgo ambiental
Promoción del crecimiento de las plantas
Mecanismos moleculares y señalización
Vía de biosíntesis de la giberelina
Actividad biológica y promoción del crecimiento
Mecanismo De Acción
Target of Action
GA7-Me’s primary targets are the DELLA proteins. These proteins act as growth repressors, limiting plant development. When GA7-Me binds to DELLA proteins, it triggers their degradation, allowing growth-promoting processes to proceed. Essentially, GA7-Me removes the molecular brakes, enabling cell elongation, stem growth, and other developmental changes .
Mode of Action
The current model proposes that DELLA proteins restrain plant growth, while GA7-Me promotes growth by overcoming DELLA-mediated restraint. When GA7-Me binds to DELLA proteins, it leads to their degradation, releasing the growth inhibition. Consequently, GA7-Me facilitates processes like stem elongation and leaf expansion .
Biochemical Pathways
GA7-Me affects several biochemical pathways, including those related to seed germination, stem elongation, and flower development. By promoting cell division and elongation, it contributes to overall plant growth. Additionally, GAs play a role in heterosis (hybrid vigor) during seedling development .
Result of Action
GA7-Me’s action leads to increased plant growth, elongation, and development. By modulating DELLA proteins, it fine-tunes processes critical for survival and reproduction. In rice, for instance, GAs positively influence heterosis during seedling stages .
Action Environment
Environmental factors significantly impact GA7-Me’s efficacy and stability. Light, temperature, soil conditions, and other external cues influence its activity. For example, GA7-Me inhibits archegonia formation in light-grown prothallia of certain plants but induces spore germination in the dark. Understanding these environmental nuances is essential for optimizing its use in agriculture .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSDPYPSAOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412303 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5508-47-4 |
Source


|
| Record name | 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of selective chlorination of Gibberellin A3 and Gibberellin A7 Methyl Ester in gibberellin synthesis?
A: Selective chlorination of Gibberellin A3 and its methyl ester offers a pathway to synthesize Gibberellin A5, a crucial compound in plant growth regulation. [] By controlling the chlorinating agent, researchers can direct the addition of chlorine to specific positions on the gibberellin molecule. For instance, using thionyl chloride primarily yields 1β-chlorogibberellin A5 methyl ester from Gibberellin A3 methyl ester. In contrast, employing toluene-p-sulphonyl chloride with lithium chloride predominantly results in the 3α-chloro-1-ene isomer. [] This control over chlorination allows for the targeted synthesis of desired gibberellin derivatives, facilitating further research and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
